N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is an organic compound with the molecular formula C25H21N5O2S This compound is notable for its complex structure, which includes a triazole ring, a benzoxazole moiety, and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as copper(I) iodide .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The compound can also interact with DNA and proteins, affecting cellular functions and potentially leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-{2-[(Ethylsulfanyl)(phenyl)methyl]-1H-indol-3-yl}ethyl)-N,N-dimethylamine: This compound shares the ethylsulfanyl group but has a different core structure.
3-(2-benzoxazol-5-yl)alanine derivatives: These compounds share the benzoxazole moiety and are studied for their biological activities.
Uniqueness
N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring, benzoxazole moiety, and ethylsulfanyl group.
Properties
Molecular Formula |
C25H21N5O2S |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(2-ethylsulfanylphenyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide |
InChI |
InChI=1S/C25H21N5O2S/c1-3-33-22-12-8-7-11-21(22)26-25(31)23-16(2)30(29-27-23)18-13-14-20-19(15-18)24(32-28-20)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,26,31) |
InChI Key |
XFKWECZENPRIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C |
Origin of Product |
United States |
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